molecular formula C9H12N2O B1580575 3-Phenylpropanehydrazide CAS No. 3538-68-9

3-Phenylpropanehydrazide

Cat. No. B1580575
CAS RN: 3538-68-9
M. Wt: 164.2 g/mol
InChI Key: LSSUJBFVEXWEEC-UHFFFAOYSA-N
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Description

3-Phenylpropanehydrazide is a chemical compound with the CAS Number: 3538-68-9. It has a molecular weight of 164.21 and its IUPAC name is 3-phenylpropanohydrazide . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The molecular formula of 3-Phenylpropanehydrazide is C9H12N2O . The InChI code is 1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) .


Physical And Chemical Properties Analysis

3-Phenylpropanehydrazide is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Characterization

3-Phenylpropanehydrazide serves as a precursor in the synthesis of various compounds with potential applications in scientific research and drug development. For instance, it has been involved in the synthesis and characterization of phenmetrazine analogs, such as 3-fluorophenmetrazine (3-FPM), which are explored for their potential in treating conditions like obesity and drug dependence (McLaughlin et al., 2017). These compounds demonstrate the role of 3-Phenylpropanehydrazide and its derivatives in the exploration of new psychoactive substances and research chemicals.

Antimicrobial and Antifungal Activities

Derivatives of 3-Phenylpropanehydrazide have shown significant antimicrobial and antifungal activities. The synthesis of N-arylidene-3-phenylpropane hydrazides, followed by their cyclization with thioglycolic acid, yielded compounds that exhibited potent antibacterial and antifungal effects (Fuloria et al., 2009). This illustrates the potential of 3-Phenylpropanehydrazide derivatives in developing new antimicrobial agents.

Metabolic Engineering for De Novo Production

3-Phenylpropanehydrazide and its derivatives have also been studied in the context of metabolic engineering. Research into the de novo production of 3-phenylpropanol from Escherichia coli showcases the use of 3-Phenylpropanehydrazide derivatives in creating sustainable and environmentally friendly processes for producing valuable chemical compounds (Liu et al., 2021). This highlights its role in advancing biotechnological applications and the production of fragrance ingredients, precursors, and reactants for the pharmaceutical and chemical industries.

Anticonvulsant Effects

The study of isomeric nonimidazole histamine H3 receptor antagonists, including those derived from 3-Phenylpropanehydrazide, reveals their potential anticonvulsant effects. These compounds have been evaluated in animal models for their efficacy in reducing convulsions, offering insights into new therapeutic approaches for epilepsy (Sadek et al., 2016).

Safety And Hazards

3-Phenylpropanehydrazide is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety information suggests avoiding dust formation and breathing mist, gas, or vapors . It is recommended to use personal protective equipment and to wash thoroughly after handling .

properties

IUPAC Name

3-phenylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSUJBFVEXWEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50290237
Record name 3-phenylpropanehydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpropanehydrazide

CAS RN

3538-68-9
Record name Benzenepropanoic acid, hydrazide
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Record name NSC 67600
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Record name 3538-68-9
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Record name 3-phenylpropanehydrazide
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Record name 3538-68-9
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Synthesis routes and methods

Procedure details

Methyl trans-cinnamate (1.0 g) and hydrazine (1.2 mL) were heated in methanol (25 mL) at 60° C. for 20 hours. The reaction solution was concentrated under reduced pressure, and the resulting residue was purified through silica gel column chromatography (ethyl acetate/methanol=95/5)to obtain a mixture of the entitled compound and an olefin-unreduced compound (2/1) (499 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
olefin
Quantity
499 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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